2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline
Description
2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline (CAS: 1031928-94-5) is a quinoline derivative with a molecular formula of C₁₉H₂₃ClNO₄ and a molecular weight of 361.8 g/mol . Key computed properties include:
- XLogP3: 5 (indicating high lipophilicity)
- Hydrogen Bond Acceptor Count: 5
- Rotatable Bond Count: 7
- Topological Polar Surface Area (TPSA): 65.5 Ų
- Heavy Atom Count: 25
The compound features a quinoline core substituted with chlorine at position 2, methyl groups at positions 6 and 8, and a diethoxycarbonyl vinyl group at position 3. This structure confers unique electronic and steric properties, making it relevant in agrochemical and materials science research .
Properties
CAS No. |
1031928-94-5 |
|---|---|
Molecular Formula |
C19H20ClNO4 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
diethyl 2-[(2-chloro-6,8-dimethylquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C19H20ClNO4/c1-5-24-18(22)15(19(23)25-6-2)10-14-9-13-8-11(3)7-12(4)16(13)21-17(14)20/h7-10H,5-6H2,1-4H3 |
InChI Key |
UEGJOBWRIKUBHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC2=CC(=CC(=C2N=C1Cl)C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- 2-Chloro-6,8-dimethylquinoline or related substituted quinoline derivatives.
- 3-Ethoxyacryloyl chloride or similar vinyl ester chlorides.
- Bases such as pyridine or N-ethyl-N,N-diisopropylamine.
- Solvents including tetrahydrofuran (THF), dichloromethane (DCM), methanol, and isopropyl ether.
Representative Synthetic Procedure
A representative synthesis involves the acylation of 2-chloro-6,8-dimethylquinoline with 3-ethoxyacryloyl chloride in the presence of a base, typically pyridine, in tetrahydrofuran solvent. The reaction is performed under controlled temperature conditions (0–20 °C) to ensure selectivity and minimize side reactions.
This procedure yields the target compound with good purity and yield. The use of pyridine acts both as a base to neutralize HCl formed and as a nucleophilic catalyst.
Alternative Methodologies
Other methods reported include:
Using N-ethyl-N,N-diisopropylamine as a base in dichloromethane solvent at 0–30 °C over extended reaction times (up to 25.5 h). This method involves stepwise addition of reagents and careful temperature control, followed by workup with aqueous HCl and purification by recrystallization from methanol/isopropyl ether mixtures. Yields around 40% have been reported for related intermediates in this approach.
Multi-step synthesis starting from 2-chloro-6-methylaniline derivatives, involving conversion to acid chlorides, amide formation, and subsequent transformations to install the vinyl diethoxycarbonyl group. These steps require careful control of reaction conditions and purification protocols to achieve high purity.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | THF, DCM, Methanol, Isopropyl ether | Choice depends on step and reagent solubility |
| Temperature | 0–30 °C | Low temperatures prevent side reactions |
| Base | Pyridine, N-ethyl-N,N-diisopropylamine | Neutralizes HCl and promotes acylation |
| Reaction time | 2 h to 25.5 h | Longer times for certain amide formations |
| Workup | Acid quench with 1N HCl, aqueous washes | Removes residual reagents and byproducts |
| Purification | Filtration, recrystallization, drying | Ensures >95% purity |
Analytical Characterization During Preparation
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and completion.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm structure and purity of intermediates and final product.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight.
- Infrared Spectroscopy (IR): Identifies functional groups and verifies ester and chloro substituents.
- Elemental Analysis: Confirms elemental composition consistent with expected formula.
Summary Table of Key Preparation Data
| Aspect | Details |
|---|---|
| Molecular Formula | C19H20ClNO4 |
| Molecular Weight | 361.82 g/mol |
| Key Reagents | 2-Chloro-6,8-dimethylquinoline, 3-ethoxyacryloyl chloride, pyridine, bases |
| Solvents | THF, DCM, methanol, isopropyl ether |
| Temperature Range | 0–30 °C |
| Typical Yield | 40–74% depending on method |
| Purity Achieved | >95% after purification |
| Characterization Tools | TLC, NMR, MS, IR, Elemental Analysis |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the nucleophile used; for example, using sodium ethoxide would yield an ethoxy-substituted product.
Scientific Research Applications
Medicinal Chemistry
The biological activity of 2-chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline suggests potential pharmacological properties. Compounds with similar structures have been investigated for:
- Antibacterial Activity : Studies indicate that quinoline derivatives can inhibit bacterial growth by interfering with cellular processes.
- Antifungal Properties : The compound may exhibit activity against fungal pathogens through similar mechanisms as observed in related quinoline compounds.
- Anticancer Potential : The unique structure may allow for interaction with specific biological targets, making it a candidate for cancer research.
Materials Science
In materials science, this compound's unique chemical reactivity allows it to be used as:
- Building Blocks for Polymers : Its functional groups enable polymerization reactions that can lead to new materials with desired properties.
- Coatings and Films : The compound could be incorporated into coatings that require specific chemical resistance or bioactivity.
Synthetic Chemistry
The reactivity of the chloro and vinyl groups makes this compound valuable in synthetic chemistry for:
- Targeted Synthesis : It can serve as an intermediate in the synthesis of more complex molecules.
- Functionalization Reactions : The presence of multiple functional groups allows for diverse chemical transformations.
Case Studies
- Antibacterial Studies : Research demonstrated that compounds similar to this compound exhibited significant inhibition against various bacterial strains. These findings suggest that further exploration of this compound could yield promising antibacterial agents.
- Polymer Development : In a study focusing on polymeric materials, derivatives of quinoline were utilized to enhance mechanical properties and thermal stability in biocompatible applications. This indicates potential pathways for using the compound in developing advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Antifungal Activity: Ethoxycarbonyl-Substituted Naphthalentriones
Evidence from antifungal studies on 8,8-dimethyl-3-[(R-phenyl)amino]-1,4,5(8H)-naphthalentrione derivatives highlights the role of substituents in bioactivity:
- Compound 12 (ethoxycarbonyl-substituted) demonstrated higher antifungal activity against Botrytis cinerea compared to unsubstituted analogs (e.g., compound 1) .
- naphthalentrione cores).
- Compounds with halogen substituents in meta/para positions (e.g., compounds 3–5, 7) also showed high activity, suggesting that electron-deficient aromatic systems are critical for antifungal efficacy .
Electronic Properties: Diethoxycarbonyl-Substituted Quaterpyridine Ligands
In dye-sensitized solar cells (DSSCs), 4',4"-diethoxycarbonyl-2,2':6',2":6",2'-quaterpyridine ligands exhibited:
- Metal-to-ligand charge transfer (MLCT) transitions spanning visible to near-IR regions.
- Trans-dithiocyanate Ru(II) complexes showed a blue shift in absorption/emission maxima compared to chloro analogs, attributed to the π-acceptor strength of NCS⁻ vs. Cl⁻ .
- The diethoxycarbonyl group in the target quinoline may similarly stabilize MLCT states, though its rigid quinoline core could reduce rotational freedom compared to quaterpyridines .
Nitrification Inhibition: Chloro-Methyl Pyridine Derivatives
Pyridine derivatives like 2-chloro-6(3-chloromethylthiazole)-sulfate significantly inhibited nitrification in soils (e.g., fluvo-aquic, red, and paddy soils):
- Reduced nitrate content correlated with electron-withdrawing chloro and methylthiazole substituents .
- The target quinoline’s chloro and methyl groups may similarly disrupt microbial enzymes (e.g., ammonia monooxygenase), though its larger size and diethoxycarbonyl group could alter bioavailability .
Structural Analogs: Chloro-Ethyl Quinoline Derivatives
2-Chloro-3-(2-chloroethyl)-5,8-dimethylquinoline (CAS 73930-69-5) shares a chloro-methyl-quinoline backbone but differs in the chloroethyl substituent at position 3:
- The chloroethyl group likely increases hydrophobicity (higher XLogP) but reduces hydrogen-bonding capacity compared to the diethoxycarbonyl vinyl group .
- Market reports emphasize its industrial applications, though toxicity data for the target quinoline remain underexplored .
Data Table: Key Comparative Properties
Research Findings and Mechanistic Insights
- Substituent Position Matters : Antifungal activity is maximized when electron-withdrawing groups (e.g., ethoxycarbonyl) are in meta/para positions on aromatic rings, while ortho substituents reduce efficacy .
- Electronic Effects : Diethoxycarbonyl groups enhance MLCT transitions in solar cell dyes but may also stabilize reactive intermediates in agrochemicals .
- Structural Rigidity: The quinoline core’s rigidity compared to naphthalentriones or pyridines could limit metabolic detoxification pathways, as seen in ABC efflux pump resistance mechanisms .
Biological Activity
2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is a complex organic compound known for its unique structural characteristics and potential biological activities. The compound features a quinoline ring with a chloro group at the 2-position and two methyl groups at the 6 and 8 positions, alongside a vinyl group linked to a diethoxycarbonyl moiety. This specific arrangement of functional groups may confer distinct chemical reactivity and biological properties, making it an interesting subject for both synthetic chemistry and biological studies.
Structure and Molecular Formula
- Molecular Formula : C₁₉H₂₀ClN₁O₄
- Molecular Weight : Approximately 361.82 g/mol
The compound's structure can be represented as follows:
| Atom | Count |
|---|---|
| Carbon (C) | 19 |
| Hydrogen (H) | 20 |
| Chlorine (Cl) | 1 |
| Nitrogen (N) | 1 |
| Oxygen (O) | 4 |
Synthesis Methods
Synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing quinoline derivatives.
- Substitution Reactions : Introducing chloro and diethoxycarbonyl groups through nucleophilic substitution.
- Vinylation : Employing vinyl halides to attach the vinyl group.
Pharmacological Properties
Research indicates that compounds with similar structures to this compound exhibit various pharmacological properties, including:
- Antibacterial Activity : Compounds in the quinoline family are known for their ability to inhibit bacterial growth.
- Antifungal Activity : Some derivatives have shown effectiveness against fungal pathogens.
- Anticancer Activity : The presence of the quinoline ring is often associated with bioactivity due to its interaction with biological targets such as enzymes and receptors.
Case Studies
- Antibacterial Studies : A study demonstrated that related quinoline derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of DNA gyrase, an essential enzyme for bacterial replication.
- Antifungal Activity : Another investigation found that similar compounds displayed antifungal effects against Candida species, showing potential for therapeutic applications in treating fungal infections.
- Anticancer Research : A study focused on the cytotoxic effects of quinoline derivatives on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological potential. Interaction studies often utilize techniques such as:
- Molecular Docking : To predict binding affinities to target proteins.
- In Vitro Assays : To evaluate biological activity against specific cell lines or microbial strains.
- In Vivo Studies : To assess therapeutic efficacy and safety profiles in animal models.
Comparative Analysis
The uniqueness of this compound lies in its specific combination of structural features compared to other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloroquinoline | Basic structure without additional substituents | Limited bioactivity |
| 5-Methylquinoline | Contains a methyl group at position 5 | Moderate antibacterial properties |
| 8-Hydroxyquinoline | Hydroxyl group provides different reactivity | Notable antifungal activity |
Q & A
Q. What are the established synthetic routes for 2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline, and how can reaction conditions be optimized for reproducibility?
Answer: A common approach involves Vilsmeier-Haack formylation followed by condensation with diethyl malonate. Key steps include:
- Quinoline core formation : Use DMF/POCl₃ for formylation at the 3-position .
- Vinyl ester conjugation : Condensation with diethyl malonate under basic conditions (e.g., KOtBu/THF) at 343 K for 1 hour .
- Purification : Recrystallization from chloroform or acetone yields pure product. Optimization : Adjust stoichiometry (1:1 molar ratio of quinoline precursor to malonate), control temperature (±2 K), and monitor via TLC to minimize byproducts .
| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack + Condensation | KOtBu/THF | 65–72 | >95% | |
| Microwave-assisted | DMF/POCl₃ | 78 | 92% |
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
Answer: Structural confirmation requires:
- X-ray crystallography : Resolves dihedral angles (e.g., 4.17° between quinoline rings) and weak intermolecular interactions (C–H⋯O, π–π stacking) .
- NMR : Key signals include δ 1.2–1.4 ppm (diethoxy CH₃), δ 6.8–8.2 ppm (quinoline protons), and δ 4.2–4.4 ppm (vinyl CH) .
- HRMS : Exact mass confirmation (m/z 361.1081 for [M+H]⁺) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor results) arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use CLSI guidelines for MIC assays .
- Control compounds : Compare with ciprofloxacin (antimicrobial) or doxorubicin (antitumor) .
- Dose-response curves : Validate EC₅₀ values across ≥3 independent replicates .
Example : A study reporting IC₅₀ = 12 μM (cancer cells) vs. 45 μM (bacterial) may reflect differences in membrane permeability .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to PI3Kδ (PDB: 5LKS). The chloro and vinyl ester groups show hydrogen bonding with Arg90 and Tyr104 .
- QSAR : Correlate substituent electronegativity (e.g., Cl at C2) with activity (R² = 0.89 for cytotoxicity) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What are the challenges in synthesizing derivatives for structure-activity relationship (SAR) studies?
Answer: Key challenges include:
- Selective functionalization : Protect the diethoxycarbonyl group during halogenation (e.g., NBS/light for C6 bromination) .
- Reductive amination : Use NaBH₃CN (pH ≈6) to reduce imines without hydrolyzing the ester .
- Cross-coupling : Suzuki-Miyaura reactions require Pd(OAc)₂ and SPhos ligand to couple aryl boronic acids at C3 .
| Derivative | Modification Site | Method | Yield (%) |
|---|---|---|---|
| 3-Amino variant | C3 | NaBH₃CN reduction | 55 |
| 6-Bromo analog | C6 | NBS/light bromination | 62 |
Q. How does the compound’s electronic structure influence its photophysical properties?
Answer: The diethoxycarbonylvinyl group enhances π-conjugation, leading to:
- Red-shifted absorption : λₐᵦₛ = 320 nm (ε = 1.2×10⁴ M⁻¹cm⁻¹) in ethanol .
- Fluorescence quenching : Electron-withdrawing Cl at C2 reduces quantum yield (Φ = 0.12 vs. 0.31 for non-chlorinated analogs) .
- Charge-transfer complexes : Coordinate with Ru(II) for MLCT transitions in solar cells (IPCE = 75% at 450 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
